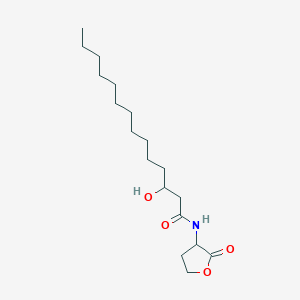

N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone

Description

Properties

IUPAC Name |

3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h15-16,20H,2-14H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQUESGRCDRZTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470555 | |

| Record name | 3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172670-99-4 | |

| Record name | 3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of N-(3-Hydroxytetradecanoyl)-DL-homoserine Lactone in Bacterial Quorum Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone (3-OH-C14-HSL) is a key signaling molecule in the intricate communication network of Gram-negative bacteria known as quorum sensing. This long-chain N-acyl homoserine lactone (AHL) plays a crucial role in regulating gene expression in a cell-density-dependent manner, influencing a variety of physiological processes, including symbiosis, virulence, and biofilm formation. This technical guide provides an in-depth exploration of the synthesis, perception, and function of 3-OH-C14-HSL, with a particular focus on its well-characterized role in Rhizobium leguminosarum and its putative involvement in Pseudomonas fluorescens.

Chemical and Physical Properties

N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone is a fatty acid derivative of a homoserine lactone. Its structure consists of a five-membered lactone ring attached to an N-acylated 14-carbon chain with a hydroxyl group at the third carbon position.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₃NO₄ | [1][2] |

| Molecular Weight | 327.46 g/mol | [3][4] |

| IUPAC Name | 3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide | [1] |

| CAS Number | 172670-99-4 | [3][4] |

| Synonyms | 3-hydroxy-C14-HSL, N-(β-Hydroxytetradecanoyl)-DL-homoserine lactone | |

| Purity (Commercially available) | ≥96% (HPLC) | [3][4] |

| Storage Temperature | -20°C | [3][4] |

The cinRI Quorum Sensing System in Rhizobium leguminosarum

In the nitrogen-fixing bacterium Rhizobium leguminosarum, the synthesis and response to a specific variant, N-(3-hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone (3-OH-C14:1-HSL), are governed by the cinRI locus.[5] This system is considered to be at the apex of a complex quorum-sensing hierarchy.

Synthesis of 3-OH-C14:1-HSL

The biosynthesis of 3-OH-C14:1-HSL is catalyzed by the LuxI-type synthase, CinI.[6] The expression of the cinI gene is, in turn, regulated by the LuxR-type transcriptional regulator, CinR, in a cell-density-dependent manner. This creates a positive feedback loop where the presence of 3-OH-C14:1-HSL enhances its own production.[6]

Signaling Pathway

As the bacterial population density increases, the extracellular concentration of 3-OH-C14:1-HSL rises. This molecule can diffuse across the bacterial cell membrane.[6] Inside the cell, 3-OH-C14:1-HSL binds to the CinR protein. While the precise binding affinity has not been quantitatively determined, this binding event is believed to induce a conformational change in CinR, activating it as a transcriptional regulator. The CinR-AHL complex then binds to specific DNA sequences, known as cin boxes, in the promoter regions of target genes, modulating their expression.

Regulatory Cascade

The CinR/3-OH-C14:1-HSL system acts as a master regulator, influencing other quorum-sensing systems within R. leguminosarum. For instance, a mutation in cinI or cinR not only abolishes the production of 3-OH-C14:1-HSL but also leads to a significant reduction in the synthesis of other AHLs, including N-hexanoyl- and N-octanoyl-L-homoserine lactones.[6] This is due to the reduced expression of other AHL synthase genes, such as rhiI, which is part of the rhi operon.[6] The expression of rhiI is positively regulated by RhiR, and the expression of rhiR appears to be influenced by the CinRI system.[6]

Furthermore, 3-OH-C14:1-HSL has been shown to stimulate the transfer of the symbiotic plasmid pRL1JI, indicating its role in horizontal gene transfer.[6]

Putative Role in Pseudomonas fluorescens

In some strains of Pseudomonas fluorescens, a related molecule, N-(3-hydroxy-7-cis-tetradecenoyl)-homoserine lactone, has been identified. Its synthesis is associated with a putative novel N-acylhomoserine lactone synthase, HdtS.[3] While the complete signaling pathway and the full range of regulated genes in P. fluorescens are not as well-defined as the cinRI system in Rhizobium, the presence of this long-chain AHL suggests its involvement in regulating important phenotypes such as secondary metabolite production and biofilm formation.

Experimental Protocols

Extraction and Purification of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone

This protocol outlines the liquid-liquid extraction of 3-OH-C14-HSL from bacterial culture supernatant, followed by purification using solid-phase extraction (SPE).

Materials:

-

Bacterial culture grown to the desired cell density

-

Ethyl acetate (acidified with 0.1% v/v glacial acetic acid)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Nitrogen gas stream

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Acetonitrile

Procedure:

-

Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium to the late exponential or early stationary phase.

-

Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully decant and filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining bacteria.

-

Liquid-Liquid Extraction: a. Transfer the cell-free supernatant to a separatory funnel. b. Add an equal volume of acidified ethyl acetate and shake vigorously for 2 minutes. c. Allow the phases to separate and collect the upper organic phase. d. Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

-

Drying and Concentration: a. Pool the organic phases and dry over anhydrous magnesium sulfate. b. Filter to remove the magnesium sulfate. c. Concentrate the extract to near dryness using a rotary evaporator at 30°C. d. Evaporate the remaining solvent under a gentle stream of nitrogen gas.

-

Solid-Phase Extraction (SPE) Purification: a. Condition the C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water. b. Resuspend the dried extract in a small volume of water and load it onto the conditioned SPE cartridge. c. Wash the cartridge with a polar solvent (e.g., water) to remove hydrophilic impurities. d. Elute the AHLs with a less polar solvent (e.g., methanol or acetonitrile). e. Dry the eluted fraction under a nitrogen stream.

-

Storage: Resuspend the purified extract in a known volume of acetonitrile or ethyl acetate and store at -20°C.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol provides a general framework for the quantification of 3-OH-C14-HSL using HPLC-MS/MS. Specific parameters will need to be optimized for the instrument used.

Materials:

-

Purified AHL extract

-

Synthetic 3-OH-C14-HSL standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

-

C18 reversed-phase HPLC column

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the synthetic 3-OH-C14-HSL standard in acetonitrile to create a standard curve (e.g., ranging from nM to µM concentrations).

-

HPLC Separation: a. Equilibrate the C18 column with the initial mobile phase conditions. b. Inject a known volume of the purified extract or standard. c. Separate the components using a gradient of acetonitrile and water, both typically containing 0.1% formic acid. A common gradient might be a linear increase from 10% to 90% acetonitrile over 20-30 minutes.

-

Mass Spectrometry Detection: a. Use an electrospray ionization (ESI) source in positive ion mode. b. Set the mass spectrometer to perform Multiple Reaction Monitoring (MRM) for the specific transition of 3-OH-C14-HSL. The precursor ion will be [M+H]⁺ (m/z 328.2), and a characteristic product ion (e.g., the homoserine lactone moiety at m/z 102.1) should be monitored.

-

Quantification: a. Integrate the peak areas for the MRM transition in both the standards and the samples. b. Construct a standard curve by plotting the peak area versus the concentration of the standards. c. Determine the concentration of 3-OH-C14-HSL in the samples by interpolating their peak areas on the standard curve.

β-Galactosidase Reporter Assay for Quorum Sensing Activity

This protocol describes a method to assess the transcriptional activation of a promoter responsive to 3-OH-C14-HSL using a lacZ reporter gene.

Materials:

-

Reporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or a custom-built strain with a CinR-responsive promoter fused to lacZ)

-

Growth medium for the reporter strain

-

AHL extract or synthetic 3-OH-C14-HSL

-

Z-buffer (Na₂HPO₄·7H₂O, NaH₂PO₄·H₂O, KCl, MgSO₄·7H₂O, β-mercaptoethanol, pH 7.0)

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

-

1 M Na₂CO₃ solution

-

Chloroform

-

0.1% SDS

Procedure:

-

Culture Preparation: Grow the reporter strain overnight in the appropriate medium.

-

Induction: Dilute the overnight culture to an OD₆₀₀ of approximately 0.1 in fresh medium. Add different concentrations of the AHL extract or synthetic 3-OH-C14-HSL to the cultures. Include a negative control with no added AHL.

-

Growth: Incubate the cultures with shaking at the optimal temperature for the reporter strain until they reach mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).

-

Cell Permeabilization: a. Transfer 1 mL of each culture to a microcentrifuge tube. b. Record the OD₆₀₀ of each culture. c. Add 100 µL of chloroform and 50 µL of 0.1% SDS to each tube. d. Vortex vigorously for 10 seconds to permeabilize the cells.

-

Enzyme Assay: a. Pre-warm the permeabilized cells and the ONPG solution to 28°C. b. Start the reaction by adding 200 µL of ONPG solution to each tube and start a timer. c. Incubate at 28°C until a yellow color develops. d. Stop the reaction by adding 500 µL of 1 M Na₂CO₃. e. Record the reaction time.

-

Measurement: a. Centrifuge the tubes to pellet cell debris. b. Measure the absorbance of the supernatant at 420 nm (for the o-nitrophenol product) and 550 nm (to correct for light scattering).

-

Calculation of Miller Units: Calculate the β-galactosidase activity in Miller units using the following formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (Time (min) × Volume (mL) × OD₆₀₀)

Conclusion and Future Directions

N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone is a central signaling molecule in the quorum-sensing networks of several Gram-negative bacteria. In Rhizobium leguminosarum, the CinRI system, utilizing 3-OH-C14:1-HSL, functions as a master regulator, orchestrating a complex gene expression cascade that influences other quorum-sensing circuits and horizontal gene transfer. While the synthase and primary regulator have been identified, further research is needed to precisely quantify the binding affinity of 3-OH-C14-HSL to CinR and to fully elucidate the downstream signaling pathways and the complete regulon of this important molecule. In other bacteria, such as Pseudomonas fluorescens, the role of long-chain hydroxylated AHLs is less understood, presenting an exciting avenue for future investigation. The detailed protocols provided in this guide offer a robust framework for researchers to further explore the synthesis, perception, and function of 3-OH-C14-HSL, which will undoubtedly contribute to a deeper understanding of bacterial communication and may inform the development of novel anti-virulence and biofilm-disrupting strategies.

References

- 1. www-personal.umd.umich.edu [www-personal.umd.umich.edu]

- 2. Beta-galactosidase Reporter Gene Assay (Liquid Form) | Dohlman Lab [med.unc.edu]

- 3. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The regulatory locus cinRI in Rhizobium leguminosarum controls a network of quorum-sensing loci - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Long-Chain N-Acyl Homoserine Lactones: A Deep Dive into Biosynthesis, Regulation, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Long-chain N-acyl homoserine lactones (AHLs) are critical signaling molecules in the quorum sensing (QS) systems of many Gram-negative bacteria. These intricate communication networks regulate a wide array of physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance. A thorough understanding of the biosynthesis of these signaling molecules is paramount for the development of novel anti-virulence therapies that disrupt bacterial communication. This technical guide provides an in-depth exploration of the biosynthesis pathway of long-chain AHLs, detailing the enzymatic machinery, regulatory circuits, and key experimental methodologies for their study.

The Core Biosynthetic Pathway

The synthesis of N-acyl homoserine lactones is catalyzed by a conserved family of enzymes known as LuxI-type synthases.[1][2][3] These enzymes utilize two primary substrates: S-adenosyl-L-methionine (SAM), which provides the homoserine lactone ring, and an acylated acyl carrier protein (acyl-ACP) or, in some cases, an acyl-Coenzyme A (acyl-CoA), which donates the fatty acyl side chain.[1][4][5] The acyl chain length of AHLs can vary significantly, typically from 4 to 18 carbons, and may include modifications such as 3-oxo or 3-hydroxy substitutions.[6][7] Long-chain AHLs are generally considered to have acyl chains of more than eight carbons.[8]

The enzymatic reaction proceeds in two main steps:

-

Acylation of SAM: The α-amino group of SAM performs a nucleophilic attack on the carbonyl carbon of the acyl-ACP or acyl-CoA thioester. This step forms an acylated SAM intermediate and releases the free ACP or CoA.

-

Lactonization: An intramolecular cyclization occurs where the carboxylate of the methionine moiety attacks the γ-carbon of the same molecule. This results in the formation of the homoserine lactone ring and the release of 5'-methylthioadenosine (MTA).[9]

The specificity for producing long-chain AHLs is primarily determined by the structure of the acyl-binding pocket within the LuxI-type synthase.[6][10][11] Crystal structures of several AHL synthases have revealed that enzymes producing long-chain AHLs, such as LasI from Pseudomonas aeruginosa (which synthesizes 3-oxo-C12-HSL), possess a hydrophobic tunnel that can accommodate longer acyl chains.[12][13] In contrast, synthases that produce short-chain AHLs, like EsaI from Pantoea stewartii (producing 3-oxo-C6-HSL), have a more restricted binding pocket.[6][14] Key amino acid residues lining this pocket play a crucial role in determining substrate specificity.[10][11]

Visualization of the Biosynthetic Pathway

Caption: Biosynthesis of long-chain N-acyl homoserine lactones.

Regulation of Long-Chain AHL Synthesis

The production of long-chain AHLs is often tightly regulated, frequently through a positive feedback loop involving a cognate LuxR-type transcriptional regulator.[15] In this system, the LuxI synthase produces a basal level of AHLs. As the bacterial population density increases, the extracellular concentration of AHLs rises. Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to their cognate LuxR-type receptor protein. This AHL-LuxR complex then acts as a transcriptional activator, binding to specific DNA sequences (often called lux boxes) in the promoter region of the luxI gene, leading to a rapid amplification of AHL synthesis.[2][16] This autoinduction ensures a synchronized gene expression response across the bacterial population.

Visualization of the Regulatory Pathway

References

- 1. Effect of the luxI/R gene on AHL-signaling molecules and QS regulatory mechanism in Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. An aryl-homoserine lactone quorum-sensing signal produced by a dimorphic prosthecate bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The enzymes of bacterial census and censorship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic Assays to Investigate Acyl-Homoserine Lactone Autoinducer Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Altering substrate chain length specificity of an acylhomoserine lactone synthase in bacterial communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Structure of the Pseudomonas aeruginosa acyl-homoserinelactone synthase LasI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. Regulation of Long-Chain N-Acyl-Homoserine Lactones in Agrobacterium vitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Natural Producers of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone in Marine Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural production of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone (3-OH-C14-HSL), a key quorum-sensing molecule, by marine bacteria. This document details the known bacterial producers, quantitative data on its production, in-depth experimental protocols for its detection and quantification, and the underlying signaling pathways.

Introduction to N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone (3-OH-C14-HSL)

N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of bacterial cell-to-cell communication that allows for the coordination of gene expression in response to population density. 3-OH-C14-HSL is a long-chain AHL that has been identified in several marine bacterial species. Its role in regulating various physiological processes, including biofilm formation, virulence, and symbiosis, makes it a molecule of significant interest for both basic research and drug development.

Known Marine Bacterial Producers of 3-OH-C14-HSL

Current research has identified the production of 3-OH-C14-HSL in at least two significant genera of marine bacteria:

-

Vibrio : Various species within the Vibrio genus, a group of gram-negative bacteria commonly found in marine environments, have been reported to produce a range of long-chain AHLs, including 3-OH-C14-HSL.[1] These molecules are key regulators of virulence and biofilm formation in pathogenic Vibrio species.

-

Ruegeria : The marine sponge symbiont Ruegeria sp. KLH11, a member of the Roseobacter clade, has been shown to produce 3-OH-C14-HSL.[2] In this bacterium, 3-OH-C14-HSL is considered a relatively abundant signaling molecule.[2]

Quantitative Production of 3-OH-C14-HSL

The concentration of 3-OH-C14-HSL produced by marine bacteria can vary significantly depending on the species, strain, and culture conditions. While comprehensive quantitative data across a wide range of marine bacteria is still an active area of research, the following table summarizes the available information.

| Bacterial Species/Strain | Growth Conditions | Concentration of 3-OH-C14-HSL | Method of Analysis | Reference |

| Ruegeria sp. KLH11 | Marine Broth | Relatively abundant | Bioassay and TLC | [2] |

| Vibrio tasmaniensis LGP32 | Not specified | Limit of Detection: 36.58 nmol·L⁻¹ | UHPLC-HRMS/MS | [3] |

Experimental Protocols

Extraction of N-acyl Homoserine Lactones (AHLs) from Bacterial Cultures

This protocol describes a general method for the extraction of AHLs, including 3-OH-C14-HSL, from marine bacterial cultures.

Materials:

-

Bacterial culture grown to the desired cell density

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge and centrifuge tubes

-

Glass vials

Procedure:

-

Cell Removal: Centrifuge the bacterial culture (e.g., 500 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully decant the supernatant into a clean flask.

-

Liquid-Liquid Extraction:

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.

-

Collect the upper organic layer (ethyl acetate).

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

-

-

Drying and Concentration:

-

Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 35°C.

-

-

Reconstitution and Storage:

-

Resuspend the dried extract in a small, known volume of ethyl acetate or acetonitrile (e.g., 1 mL).

-

Transfer the reconstituted extract to a glass vial and store at -20°C until analysis.

-

Analysis of 3-OH-C14-HSL by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation: The reconstituted AHL extract can be directly injected or further derivatized if necessary.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

-

Data Analysis: Identify 3-OH-C14-HSL by comparing the retention time and mass spectrum of the peak in the sample to that of a pure standard. The characteristic fragment ions of the homoserine lactone ring (m/z 102) and the acyl side chain can aid in identification.

Analysis of 3-OH-C14-HSL by Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)

This method offers high sensitivity and specificity for the detection and quantification of AHLs.

Instrumentation:

-

UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

C18 reversed-phase column

Procedure:

-

Sample Preparation: Dilute the reconstituted AHL extract in the initial mobile phase.

-

UHPLC Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from a low to high percentage of mobile phase B over a period of 10-15 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

-

HRMS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Data Acquisition: Full scan mode and targeted MS/MS (tandem mass spectrometry) of the precursor ion for 3-OH-C14-HSL ([M+H]⁺).

-

-

Data Analysis:

-

Identification: Confirm the presence of 3-OH-C14-HSL by its accurate mass (within a narrow mass tolerance window, e.g., <5 ppm) and the fragmentation pattern in the MS/MS spectrum.

-

Quantification: Create a calibration curve using serial dilutions of a pure 3-OH-C14-HSL standard to quantify its concentration in the sample.

-

Signaling Pathways and Experimental Workflows

LuxI/LuxR Quorum Sensing Pathway

The biosynthesis of 3-OH-C14-HSL is typically regulated by a LuxI/LuxR-type quorum-sensing system. The LuxI homolog is an AHL synthase that produces the signaling molecule, while the LuxR homolog is a transcriptional regulator that binds to the AHL at high concentrations to control the expression of target genes.

Caption: LuxI/LuxR Quorum Sensing Pathway for 3-OH-C14-HSL production.

Experimental Workflow for AHL Analysis

The following diagram outlines a typical workflow for the identification and quantification of 3-OH-C14-HSL from marine bacteria.

Caption: A typical experimental workflow for the analysis of AHLs.

References

- 1. “In-Group” Communication in Marine Vibrio: A Review of N-Acyl Homoserine Lactones-Driven Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Complex LuxR-LuxI Type Quorum Sensing Network in a Roseobacterial Marine Sponge Symbiont Activates Flagellar Motility and Inhibits Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of N-Acyl Homoserine Lactones in Vibrio tasmaniensis LGP32 by a Biosensor-Based UHPLC-HRMS/MS Method [mdpi.com]

An In-Depth Technical Guide to Gene Clusters Associated with N-(3-Hydroxytetradecanoyl)-DL-homoserine Lactone Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic systems underlying the production of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone (3-OH-C14-HSL), a key signaling molecule in bacterial quorum sensing. This document details the core gene clusters, regulatory circuits, and provides established experimental protocols for their study.

Core Gene Clusters and Regulation

The biosynthesis of N-acyl-homoserine lactones (AHLs), including 3-OH-C14-HSL, is primarily governed by gene clusters containing homologs of the luxI and luxR genes, first identified in Vibrio fischeri. The LuxI-type proteins are AHL synthases, responsible for catalyzing the formation of the AHL molecule, while LuxR-type proteins are transcriptional regulators that bind to the cognate AHL, subsequently modulating gene expression.

A well-characterized gene cluster responsible for the production of a closely related molecule, N-(3-hydroxy-7-cis-tetradecanoyl)-L-homoserine lactone (3OH, C14:1-HSL), is the cinRI locus in Rhizobium leguminosarum.[1] Due to the high structural similarity and shared biosynthetic pathways, the information derived from the cinRI system serves as a primary model for understanding 3-OH-C14-HSL production.

-

cinI : This gene encodes the AHL synthase responsible for the production of 3OH, C14:1-HSL.[1] It is presumed to also synthesize the saturated 3-OH-C14-HSL, although the unsaturated form is often the more abundant product in this species.

-

cinR : This gene encodes the transcriptional regulator that binds to 3OH, C14:1-HSL. The CinR-AHL complex then acts as a transcriptional activator.[1]

The regulation of the cinRI locus exhibits a positive feedback loop, a common feature in quorum-sensing systems. The CinR/AHL complex binds to the promoter region of cinI, leading to a significant increase in its transcription. This autoinduction results in a rapid amplification of the AHL signal once a threshold population density is reached.[1]

The cinRI system in R. leguminosarum is considered to be at the apex of a regulatory hierarchy, influencing other quorum-sensing loci within the organism. For instance, the expression of the rhiI gene, located on the symbiotic plasmid, is significantly reduced in a cinI mutant, indicating a downstream regulatory effect.[1]

Quantitative Data on AHL Production

The production of 3-OH-C14-HSL and related long-chain AHLs has been quantified in several bacterial species. The following tables summarize representative data from the literature.

Table 1: Production of 3-OH-C14-HSL and Related Long-Chain AHLs in Various Bacteria

| Bacterial Species | AHL Produced | Concentration | Reference |

| Pseudomonas fluorescens KM24 | 3-oxo-C14-HSL | 0.570 µg/mL | [2] |

| Nitrosospira multiformis | 3-OH-C14-HSL | Detected | [3] |

| Nitrobacter vulgaris | A monounsaturated C10:1-HSL | Detected | [3] |

| Nitrospira moscoviensis | C8-HSL | Detected | [3] |

Table 2: Effect of Exogenous 3-OH-C14:1-HSL on Other AHL Production in R. leguminosarum

| AHL | Production in absence of exogenous 3-OH-C14:1-HSL (relative units) | Production in presence of exogenous 3-OH-C14:1-HSL (relative units) | Reference |

| (3-O)C8-HSL | ~1.0 | ~1.5 | [4] |

| C8-HSL | ~0.2 | ~0.4 | [4] |

| C6-HSL | ~0.1 | ~0.2 | [4] |

Experimental Protocols

Identification and Cloning of luxI Homologs

Objective: To isolate and clone the gene responsible for 3-OH-C14-HSL synthesis from a target bacterium.

Methodology:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the bacterium of interest using a commercial kit or standard protocols.

-

PCR Amplification: Design degenerate primers based on conserved regions of known luxI family AHL synthases. Perform PCR using the extracted genomic DNA as a template.

-

Construction of a Genomic Library:

-

Partially digest the genomic DNA with a suitable restriction enzyme to generate fragments of a desired size range.

-

Ligate the DNA fragments into a suitable vector, such as a cosmid or fosmid, to create a genomic library.

-

Transform the library into an E. coli host strain.

-

-

Screening the Library:

-

Use a reporter strain that is responsive to long-chain AHLs, such as Agrobacterium tumefaciens NTL4(pZLR4), to screen the genomic library for clones producing the AHL of interest.

-

Plate the library clones and overlay with the reporter strain. Positive clones will induce a detectable signal (e.g., color change or bioluminescence) in the reporter.

-

-

Subcloning and Sequencing:

-

Isolate the plasmid DNA from the positive clones.

-

Subclone smaller fragments of the insert into a sequencing vector.

-

Sequence the subclones to identify the open reading frame (ORF) with homology to luxI genes.

-

-

Expression and Confirmation:

-

Clone the candidate luxI homolog into an expression vector, such as pET28a.

-

Transform the expression construct into a suitable E. coli host strain, like BL21(DE3).

-

Induce gene expression and analyze the culture supernatant for the production of 3-OH-C14-HSL using LC-MS/MS.[5]

-

Extraction and Quantification of 3-OH-C14-HSL

Objective: To extract and quantify the amount of 3-OH-C14-HSL produced by a bacterial culture.

Methodology:

-

Sample Preparation:

-

Grow the bacterial culture to the desired cell density.

-

Centrifuge the culture to pellet the cells.

-

Collect the supernatant for AHL extraction.

-

-

Liquid-Liquid Extraction:

-

Acidify the supernatant with an acid like formic acid to a final concentration of 0.1% (v/v).

-

Extract the supernatant twice with an equal volume of acidified ethyl acetate.

-

Pool the organic phases.

-

-

Drying and Reconstitution:

-

Evaporate the pooled organic phase to dryness using a rotary evaporator or a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of methanol or acetonitrile.

-

-

Solid-Phase Extraction (SPE) for Purification (Optional):

-

For complex samples, further purification can be achieved using an Oasis HLB SPE cartridge.

-

Condition the cartridge with methanol followed by water.

-

Load the reconstituted extract onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

-

Elute the AHLs with methanol or acetonitrile.

-

Dry the eluate and reconstitute in a suitable solvent for analysis.[6]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Use a C18 reverse-phase column for separation.

-

Employ a gradient elution with mobile phases consisting of water and acetonitrile, both containing 0.1% formic acid.

-

Set the mass spectrometer to monitor for the specific parent and daughter ion transitions of 3-OH-C14-HSL. The protonated molecule [M+H]⁺ of 3-OH-C14-HSL has a mass-to-charge ratio (m/z) of 328.4. A characteristic fragment ion is the homoserine lactone moiety at m/z 102.[7]

-

Quantify the amount of 3-OH-C14-HSL by comparing the peak area to a standard curve generated with a pure synthetic standard.

-

Signaling Pathways and Experimental Workflows

The CinRI Quorum-Sensing Circuit

The following diagram illustrates the positive autoregulatory loop of the cinRI gene cluster, a model for 3-OH-C14-HSL production and regulation.

Caption: The CinRI quorum-sensing circuit in Rhizobium leguminosarum.

Experimental Workflow for Identification of a luxI Homolog

The following diagram outlines the key steps in identifying a novel luxI homolog responsible for 3-OH-C14-HSL production.

Caption: Workflow for identifying a novel luxI homolog.

Logical Relationship of Quorum Sensing

This diagram illustrates the fundamental logic of quorum sensing mediated by 3-OH-C14-HSL.

Caption: Logical flow of quorum sensing.

References

- 1. The regulatory locus cinRI in Rhizobium leguminosarum controls a network of quorum-sensing loci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of an extraction method and LC-MS analysis for N-acylated-l-homoserine lactones (AHLs) in wastewater treatment biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Acyl-Homoserine Lactone Confers Resistance toward Biotrophic and Hemibiotrophic Pathogens via Altered Activation of AtMPK6 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of N-(3-Hydroxytetradecanoyl)-DL-homoserine Lactone on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone (3OH,C14:1-HSL) is a crucial N-acyl homoserine lactone (AHL) signaling molecule involved in bacterial quorum sensing, a cell-to-cell communication mechanism that orchestrates collective behaviors. This technical guide provides a comprehensive overview of the mechanism of action of 3OH,C14:1-HSL on gene expression, with a primary focus on its role in Rhizobium leguminosarum. We delve into the intricate signaling pathways, present quantitative data on gene expression, and provide detailed experimental protocols for the key methodologies cited. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, molecular biology, and drug development who are investigating bacterial communication and seeking to develop novel anti-virulence strategies.

Introduction

Quorum sensing (QS) is a process of bacterial intercellular communication that relies on the production, detection, and response to extracellular signaling molecules called autoinducers. N-acyl homoserine lactones (AHLs) are a prominent class of autoinducers in Gram-negative bacteria, regulating a wide array of physiological processes, including virulence, biofilm formation, and symbiosis. N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone, a long-chain AHL, has been identified as a key signaling molecule in several bacterial species, most notably in the nitrogen-fixing bacterium Rhizobium leguminosarum. In this organism, 3OH,C14:1-HSL governs a complex and hierarchical gene regulatory network that influences plasmid transfer, the production of other AHLs, and in some strains, growth inhibition. Understanding the precise mechanism of action of this molecule on gene expression is critical for elucidating the intricacies of bacterial communication and for the development of targeted antimicrobial therapies.

The Core Signaling Pathway in Rhizobium leguminosarum

In Rhizobium leguminosarum, the regulatory effects of 3OH,C14:1-HSL are primarily mediated through a hierarchical quorum-sensing cascade. The central components of this pathway are the LuxR-type transcriptional regulators and LuxI-type AHL synthases.

At the apex of this regulatory network is the cinRI locus. The cinI gene encodes the synthase responsible for the production of 3OH,C14:1-HSL. The expression of cinI is regulated by the transcriptional activator CinR, a LuxR-type protein. As the bacterial population density increases, the concentration of 3OH,C14:1-HSL surpasses a threshold, leading to its binding with CinR. This complex then activates the transcription of cinI, establishing a positive feedback loop.[1][2]

The CinRI system, in turn, governs a network of other quorum-sensing loci. The presence of 3OH,C14:1-HSL influences the expression of at least three other AHL production loci, which are responsible for the synthesis of AHLs with shorter acyl chains, such as N-hexanoyl-L-homoserine lactone (C6-HSL) and N-octanoyl-L-homoserine lactone (C8-HSL).[2] A key target of this cascade is the rhiI gene, located on the symbiotic plasmid pRL1JI. The expression of rhiI is significantly reduced in a cinI mutant, indicating that the CinRI system positively regulates the Rhi system.[1][2]

Quantitative Data on Gene Expression

The following tables summarize the observed changes in gene expression in response to N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone or in mutants defective in its synthesis. The data is compiled from multiple studies on Rhizobium leguminosarum.

Table 1: Effect of cinI Mutation on the Expression of Quorum-Sensing Related Genes

| Gene | Function | Change in Expression in cinI Mutant | Reference |

| rhiI | AHL synthase for C6-HSL and C8-HSL | Greatly reduced | [2] |

| traI | AHL synthase for plasmid transfer | Reduced | [2] |

Table 2: Regulation of Gene Expression by 3OH,C14:1-HSL

| Gene/Operon | Regulator(s) | Effect of 3OH,C14:1-HSL | Reference |

| cinI | CinR | Positive autoinduction | [1][2] |

| triR | BisR | Induction | [3] |

| traI-trb operon | TriR | Induction | [3] |

| rhiA | RhiR | Indirect induction (potentially via other AHLs) | [4] |

Note: Quantitative fold-change data is often context-dependent (e.g., growth phase, specific strain). The qualitative descriptions are based on the available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of 3OH,C14:1-HSL.

Extraction and Quantification of N-Acyl Homoserine Lactones

Objective: To extract and quantify AHLs from bacterial culture supernatants.

Materials:

-

Bacterial culture grown to the desired cell density

-

Ethyl acetate (acidified with 0.1% glacial acetic acid)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen evaporator

-

High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)

-

AHL standards of known concentrations

Procedure:

-

Grow the bacterial strain of interest in an appropriate liquid medium to the stationary phase.

-

Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Carefully collect the supernatant.

-

Extract the supernatant twice with an equal volume of acidified ethyl acetate.

-

Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator or under a stream of nitrogen.

-

Resuspend the dried extract in a small, known volume of HPLC-grade acetonitrile or methanol.

-

Filter the resuspended extract through a 0.22 µm syringe filter.

-

Analyze the sample using a reverse-phase HPLC column coupled to a mass spectrometer.

-

Identify and quantify the specific AHLs by comparing their retention times and mass-to-charge ratios (m/z) with those of the known standards.

Gene Expression Analysis using lacZ Reporter Fusions

Objective: To quantify the expression of a target gene in response to 3OH,C14:1-HSL using a β-galactosidase reporter assay.

Materials:

-

Bacterial strain containing the target promoter fused to the lacZ gene

-

Appropriate growth medium with and without the addition of synthetic 3OH,C14:1-HSL

-

Spectrophotometer

-

Lysis buffer (e.g., PopCulture® Reagent)

-

β-galactosidase substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG)

-

Stop solution (e.g., 1 M Na₂CO₃)

Procedure:

-

Grow the reporter strain overnight in a suitable medium.

-

Inoculate fresh medium (with and without the test concentration of 3OH,C14:1-HSL) with the overnight culture to an initial OD₆₀₀ of ~0.05.

-

Incubate the cultures at the appropriate temperature with shaking.

-

At various time points, measure the OD₆₀₀ of the cultures to monitor growth.

-

Collect a defined volume of culture and lyse the cells according to the lysis buffer manufacturer's protocol.

-

Add the β-galactosidase substrate (ONPG) to the cell lysate and incubate at room temperature or 37°C until a yellow color develops.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the reaction mixture at 420 nm (for the o-nitrophenol product) and 550 nm (to correct for light scattering).

-

Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (t × V × OD₆₀₀) where t = reaction time in minutes, V = volume of culture used in ml, and OD₆₀₀ = optical density of the culture at 600 nm.

Conclusion

The mechanism of action of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone on gene expression, particularly in Rhizobium leguminosarum, exemplifies the complexity and elegance of bacterial communication. Through a hierarchical signaling cascade, this single molecule can influence a suite of downstream genes, thereby coordinating complex behaviors such as plasmid transfer and the regulation of other communication networks. The information presented in this guide, from the signaling pathways to the quantitative data and experimental protocols, provides a foundational understanding for researchers in the field. Further investigation into the specific molecular interactions and the broader ecological implications of this signaling molecule will undoubtedly uncover new avenues for both basic research and the development of innovative strategies to combat bacterial pathogenesis and manipulate microbial communities.

References

- 1. Analysis of Quorum-Sensing-Dependent Control of Rhizosphere-Expressed (rhi) Genes in Rhizobium leguminosarum bv. viciae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The regulatory locus cinRI in Rhizobium leguminosarum controls a network of quorum-sensing loci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on N-(3-Hydroxytetradecanoyl)-DL-homoserine Lactone and its Impact on Bacterial Physiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone (3-hydroxy-C14-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a signaling molecule in bacterial quorum sensing (QS). Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This coordinated behavior is crucial for various physiological processes, including biofilm formation, virulence factor production, and symbiosis. The unique properties of 3-hydroxy-C14-HSL, particularly its role as a master regulator in certain bacterial species, make it a molecule of significant interest for researchers in microbiology, drug development, and agricultural sciences.

This technical guide provides a comprehensive overview of the structure, biosynthesis, and physiological impact of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone. It includes detailed experimental protocols for its study and summarizes available quantitative data to facilitate further research and development in this area.

Molecular Profile

-

Chemical Name: N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone

-

Synonyms: 3-hydroxy-C14-HSL

-

Molecular Formula: C₁₈H₃₃NO₄[1]

-

Molecular Weight: 327.46 g/mol [2]

Biosynthesis

Like other AHLs, 3-hydroxy-C14-HSL is synthesized by LuxI-family synthases. These enzymes utilize S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and an acylated acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the donor of the acyl side chain. In Rhizobium leguminosarum, the synthesis of a closely related molecule, N-(3-hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone (3-OH-C14:1-HSL), is catalyzed by the CinI synthase. In Pseudomonas fluorescens, a novel synthase, HdtS, is responsible for its production.

Impact on Bacterial Physiology

N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone and its derivatives have been shown to exert significant influence on the physiology of various bacteria, most notably in the regulation of gene expression, biofilm formation, and virulence.

Gene Expression

In Rhizobium leguminosarum, 3-OH-C14:1-HSL acts as a master regulator at the top of a hierarchical quorum-sensing cascade. Its synthesis is controlled by the CinR/CinI system. Upon reaching a threshold concentration, it binds to and activates the LuxR-type transcriptional regulator CinR, which in turn upregulates the expression of the cinI gene in a positive feedback loop. Furthermore, the CinR/3-OH-C14:1-HSL complex influences the expression of other quorum-sensing systems, such as the rhiR/rhiI system, which controls the production of shorter-chain AHLs. This hierarchical control allows for a coordinated and temporally regulated expression of genes involved in symbiosis and other social behaviors. In some Rhizobium strains, high concentrations of this long-chain AHL can also have a growth-inhibitory effect.

Table 1: Hypothetical Quantitative Impact of 3-hydroxy-C14-HSL on Gene Expression in Rhizobium leguminosarum

| Gene Target | Function | Fold Change in Expression (in response to 1 µM 3-hydroxy-C14-HSL) |

| cinI | 3-OH-C14:1-HSL synthase | +++ (High upregulation) |

| rhiR | Transcriptional regulator | ++ (Moderate upregulation) |

| rhiI | Short-chain AHL synthase | ++ (Moderate upregulation) |

| rhiA | Rhizosphere-expressed protein | ++ (Moderate upregulation) |

Note: This table presents a hypothetical representation of gene expression changes based on descriptive literature. Actual fold changes would need to be determined experimentally.

Biofilm Formation

Long-chain AHLs, including those with a C14 acyl chain, are known to play a role in biofilm formation in various bacterial species. In Vibrio alginolyticus, while 3-hydroxy-C14-HSL itself was not detected, the related molecule 3-oxo-C14-HSL is produced by some strains. Studies on the effect of the closely related 3-oxo-C10-HSL in this species have shown that moderate concentrations can induce and enhance biofilm formation, while high concentrations can be inhibitory. This suggests a complex, concentration-dependent regulatory mechanism. The biofilm matrix, which provides structural integrity to the biofilm, is composed of exopolysaccharides, proteins, and extracellular DNA. The production of these components is often regulated by quorum sensing.

Table 2: Illustrative Quantitative Data on the Effect of a Long-Chain AHL (3-oxo-C10-HSL) on Biofilm Formation in Vibrio alginolyticus

| Concentration of 3-oxo-C10-HSL | Biofilm Biomass (Absorbance at 570 nm) |

| 0 µM (Control) | 0.45 ± 0.05 |

| 1 µM | 0.62 ± 0.07 |

| 10 µM | 1.25 ± 0.11 |

| 50 µM | 0.98 ± 0.09 |

| 100 µM | 0.51 ± 0.06 |

Note: This data is illustrative and adapted from studies on a related long-chain AHL to demonstrate a typical dose-response relationship. The specific effects of 3-hydroxy-C14-HSL may vary.

Virulence Factor Production

The production of virulence factors, such as proteases, elastases, and toxins, is often under the control of quorum sensing. By regulating the expression of genes encoding these factors, AHLs can modulate the pathogenicity of bacteria. While direct quantitative data on the effect of 3-hydroxy-C14-HSL on specific virulence factor activity is limited, its position as a master regulator in some species suggests an overarching role in controlling virulence. For instance, in pathogenic bacteria, the coordinated expression of virulence factors at high cell densities can overwhelm host defenses.

Table 3: Hypothetical Impact of 3-hydroxy-C14-HSL on Virulence Factor Production

| Virulence Factor | Assay | % Change in Activity (in response to 1 µM 3-hydroxy-C14-HSL) |

| Protease | Azocasein Assay | + 75% |

| Siderophore | Chrome Azurol S (CAS) Assay | + 60% |

| Exotoxin A | ELISA | + 40% |

Note: This table is a hypothetical representation to illustrate how data on virulence factor production could be presented. Specific experimental validation is required.

Signaling Pathways and Experimental Workflows

Signaling Pathway in Rhizobium leguminosarum

The CinR/CinI quorum-sensing system in Rhizobium leguminosarum serves as a prime example of the regulatory role of 3-OH-C14:1-HSL. The following diagram illustrates this hierarchical signaling cascade.

References

Investigating Novel Producers of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and characterization of novel bacterial producers of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone (3-OH-C14-HSL), a key quorum sensing signal molecule. This document details the experimental protocols for the discovery of these producers, presents quantitative data on their acyl-homoserine lactone (AHL) production, and illustrates the associated signaling pathways and experimental workflows.

Introduction to N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone and Quorum Sensing

Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression.[1] This intricate signaling network relies on the production and detection of small signaling molecules called autoinducers.[2] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary class of autoinducers.[3] These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification.[4]

N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone (3-OH-C14-HSL) is a long-chain AHL that has been implicated in the regulation of various bacterial processes, including biofilm formation and virulence factor production.[5] The identification of novel producers of this specific AHL is of significant interest for understanding microbial ecology and for the development of novel anti-virulence therapies that target quorum sensing pathways.[5]

Novel Producers of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone and Other Long-Chain AHLs

Recent research has expanded the known diversity of AHL-producing bacteria beyond well-studied model organisms. A significant finding has been the identification of nitrifying bacteria as producers of a range of AHLs, including 3-OH-C14-HSL.[6] The following table summarizes the findings from a key study that identified novel producers of long-chain AHLs.

| Bacterial Species | Acyl-Homoserine Lactone Produced | Protonated Molecule [M+H]⁺ (m/z) | Reference |

| Nitrosospira briensis | N-(3-Hydroxytetradecanoyl)-L-homoserine lactone (3-OH-C14-HSL) | 328.2456 | [7] |

| Nitrosospira multiformis | N-decanoyl-L-homoserine lactone (C10-HSL) | 256.1869 | [7] |

| Nitrobacter vulgaris | Monounsaturated N-decanoyl-L-homoserine lactone (C10:1-HSL) | 254.1719 | [7] |

| Nitrospira moscoviensis | N-octanoyl-L-homoserine lactone (C8-HSL) | 228.1601 | [7] |

Experimental Protocols

The identification of novel AHL producers requires a systematic approach involving bacterial cultivation, signal molecule extraction, and sensitive analytical techniques. The following protocols are based on methodologies reported for the characterization of AHLs from nitrifying bacteria.[7]

Bacterial Cultivation

-

Culture Media: Nitrifying bacteria are typically grown in specialized mineral salts media. For ammonia-oxidizing bacteria like Nitrosospira briensis, the medium is supplemented with ammonium as the energy source. For nitrite-oxidizing bacteria such as Nitrobacter vulgaris and Nitrospira moscoviensis, nitrite is provided as the electron donor.

-

Growth Conditions: Cultures are incubated under appropriate temperature and aeration conditions to achieve sufficient cell density for AHL production. The pH of the culture medium should be monitored and adjusted as needed.

-

Cell Density Monitoring: Bacterial growth can be monitored by measuring changes in substrate concentration (e.g., ammonia or nitrite) or by direct cell counts.

Acyl-Homoserine Lactone Extraction

-

Cell Removal: Bacterial cultures are centrifuged to pellet the cells. The supernatant, which contains the secreted AHLs, is carefully collected.

-

Solvent Extraction: The culture supernatant is subjected to liquid-liquid extraction using an equal volume of acidified ethyl acetate. The mixture is vigorously shaken and then allowed to separate. The organic phase containing the AHLs is collected. This extraction process is typically repeated to maximize the recovery of AHLs.

-

Solvent Evaporation: The collected organic phases are combined and the solvent is evaporated under a stream of nitrogen or using a rotary evaporator to concentrate the AHL extract.

-

Reconstitution: The dried extract is reconstituted in a small volume of a suitable solvent, such as methanol or acetonitrile, for subsequent analysis.

AHL Identification and Characterization

-

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This is a highly sensitive and specific method for the identification and quantification of AHLs.[7]

-

Chromatographic Separation: The reconstituted AHL extract is injected into a UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) to separate the different AHL molecules based on their hydrophobicity.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a mass spectrometer. AHLs are typically ionized using electrospray ionization (ESI) in positive ion mode. The mass spectrometer is operated to detect the protonated molecular ion [M+H]⁺ of the target AHLs. For N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone, the expected m/z value for the [M+H]⁺ ion is 328.2456.[7]

-

Fragmentation Analysis: To confirm the identity of the AHL, tandem mass spectrometry (MS/MS) can be performed. The characteristic fragmentation of the homoserine lactone ring (producing a fragment ion with an m/z of 102.055) provides strong evidence for the presence of an AHL.[7]

-

Signaling Pathways and Experimental Workflows

N-Acyl-Homoserine Lactone Biosynthesis Pathway

The biosynthesis of AHLs is generally catalyzed by a LuxI-family synthase.[8] This enzyme utilizes S-adenosylmethionine (SAM) as the donor of the homoserine lactone moiety and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the donor of the acyl side chain.[8] The following diagram illustrates the general biosynthesis pathway for N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone.

Quorum Sensing Signaling Pathway in a Novel Producer

In a typical LuxI/LuxR-type quorum sensing system, the AHL synthase (a LuxI homolog) produces the AHL signal molecule.[8] As the bacterial population density increases, the concentration of the AHL in the environment surpasses a threshold, leading to its binding to a cognate transcriptional regulator (a LuxR homolog).[8] This AHL-LuxR complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription. The following diagram depicts a putative quorum sensing circuit in a novel producer like Nitrosospira briensis.

Experimental Workflow for the Identification of Novel AHL Producers

The process of discovering novel AHL producers is a multi-step endeavor that begins with sample collection and culminates in the chemical identification of the signaling molecules. The following diagram outlines a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Draft Genome Sequence of Nitrobacter vulgaris Strain Ab1, a Nitrite-Oxidizing Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 5. The evolution of bacterial LuxI and LuxR quorum sensing regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acyl-Homoserine Lactone Production in Nitrifying Bacteria of the Genera Nitrosospira, Nitrobacter, and Nitrospira Identified via a Survey of Putative Quorum-Sensing Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acyl-Homoserine Lactone Production in Nitrifying Bacteria of the Genera Nitrosospira, Nitrobacter, and Nitrospira Identified via a Survey of Putative Quorum-Sensing Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone from Bacterial Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction, purification, and quantification of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone, a quorum-sensing signal molecule, from bacterial cultures. The methodologies outlined are based on established liquid-liquid extraction and solid-phase extraction techniques, optimized for long-chain N-acyl homoserine lactones (AHLs).

Introduction

N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules utilized by various Gram-negative bacteria for quorum sensing, a process of cell-to-cell communication that coordinates gene expression with population density. This specific AHL has been identified in bacterial species such as Vibrio alginolyticus and is involved in regulating processes like biofilm formation.[1] The ability to efficiently extract and quantify this molecule is crucial for studying bacterial communication, identifying novel anti-virulence drug targets, and understanding microbial ecology.

This protocol provides a comprehensive guide for researchers to isolate N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone from bacterial culture supernatants for downstream analysis.

Data Presentation: Quantitative Analysis of AHL Production

The concentration of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone and related AHLs can vary significantly between different bacterial strains and under different culture conditions. The following table summarizes the concentrations of various AHLs detected in the supernatant of Vibrio alginolyticus strains, providing an expected range for experimental yields.

| N-Acyl Homoserine Lactone (AHL) | Acyl Chain | Substitution | Concentration Range (µM) in Vibrio alginolyticus Supernatant |

| N-(3-Hydroxybutanoyl)-DL-homoserine lactone | C4 | 3-hydroxy | 0.1 - 1.0 |

| N-Hexanoyl-DL-homoserine lactone | C6 | none | 0.01 - 0.5 |

| N-Octanoyl-DL-homoserine lactone | C8 | none | Not typically detected |

| N-(3-Oxooctanoyl)-DL-homoserine lactone | C8 | 3-oxo | Not typically detected |

| N-(3-Oxodecanoyl)-DL-homoserine lactone | C10 | 3-oxo | 0.5 - 5.0 |

| N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone | C14 | 3-hydroxy | Not explicitly quantified, but other long-chain AHLs are present |

| N-(3-Oxotetradecanoyl)-DL-homoserine lactone | C14 | 3-oxo | 0.2 - 2.5 |

Note: The data is compiled from studies on various Vibrio alginolyticus strains.[2] Explicit quantitative yield for N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone extraction is not widely reported; however, the general extraction efficiency for long-chain AHLs using the described protocol is expected to be high.

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone from bacterial cultures.

Part 1: Bacterial Culture and Supernatant Collection

-

Bacterial Strain and Culture Conditions:

-

Inoculate a suitable bacterial strain known to produce N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone (e.g., Vibrio alginolyticus) into an appropriate liquid medium (e.g., Luria-Bertani broth supplemented with NaCl for marine isolates).

-

Incubate the culture with shaking (e.g., 180-200 rpm) at the optimal growth temperature (e.g., 28-37°C) until it reaches the late logarithmic or early stationary phase of growth, as AHL production is often maximal at high cell densities.

-

-

Supernatant Harvesting:

-

Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the bacterial cells.

-

Carefully decant the supernatant into a sterile collection vessel. To ensure the complete removal of bacterial cells, the supernatant can be further sterilized by filtration through a 0.22 µm filter.

-

Part 2: Liquid-Liquid Extraction (LLE) of AHLs

This is the primary method for extracting AHLs from the aqueous culture supernatant into an organic solvent.[3]

-

Acidification of Supernatant:

-

Acidify the cell-free supernatant to a pH of approximately 3-4 by adding a suitable acid (e.g., glacial acetic acid to a final concentration of 0.1-0.5% v/v). This step is crucial to prevent the lactonolysis (hydrolysis of the lactone ring) of the AHLs, which is more prevalent at alkaline pH.

-

-

Solvent Extraction:

-

Transfer the acidified supernatant to a separatory funnel.

-

Add an equal volume of a water-immiscible organic solvent. Ethyl acetate is the most commonly used and effective solvent for AHL extraction. Dichloromethane can also be used.

-

Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The organic phase (top layer for ethyl acetate) will contain the extracted AHLs.

-

Drain the lower aqueous phase. Collect the upper organic phase.

-

Repeat the extraction of the aqueous phase two more times with fresh organic solvent to maximize the recovery of the AHLs.

-

-

Drying and Concentration:

-

Pool the organic extracts from the three extraction steps.

-

Dry the pooled organic extract by passing it through a column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the extract and swirling.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40-45°C to avoid degradation of the AHLs.[3]

-

-

Resuspension:

-

Resuspend the dried extract in a small, precise volume of a suitable solvent for subsequent analysis, such as acetonitrile or methanol. The resuspended extract can be stored at -20°C.

-

Part 3: Solid-Phase Extraction (SPE) for Purification (Optional but Recommended)

SPE can be used to further purify the AHL extract and concentrate the sample, which can improve the sensitivity of detection.

-

Column Conditioning:

-

Use a C18 reverse-phase SPE cartridge.

-

Condition the cartridge by sequentially passing through methanol followed by deionized water.

-

-

Sample Loading:

-

Dilute the resuspended AHL extract with water to facilitate binding to the C18 stationary phase.

-

Load the diluted sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with a low percentage of organic solvent in water (e.g., 20% methanol in water) to remove polar impurities while retaining the AHLs.

-

-

Elution:

-

Elute the bound AHLs from the cartridge using a higher concentration of organic solvent, such as 80-100% methanol or acetonitrile.

-

-

Final Preparation:

-

Evaporate the eluted solvent and resuspend the purified AHLs in a known volume of the desired solvent for analysis (e.g., by LC-MS).

-

Visualizations

Quorum Sensing Signaling Pathway

Caption: A simplified diagram of a LuxI/LuxR-type quorum-sensing pathway.

Experimental Workflow for AHL Extraction

References

- 1. Frontiers | Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro [frontiersin.org]

- 2. Profiling acylated homoserine lactones in Yersinia ruckeri and influence of exogenous acyl homoserine lactones and known quorum-sensing inhibitors on protease production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

How to prepare stock solutions of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1] These molecules are crucial in bacterial communication, a process known as quorum sensing, which allows bacteria to coordinate gene expression in response to population density. This coordinated behavior includes the regulation of virulence factor production and biofilm formation, making AHLs and their analogs significant targets for the development of novel anti-virulence and anti-biofilm therapeutics. These application notes provide detailed protocols for the preparation of stock solutions of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone and their application in a typical biofilm inhibition assay.

Chemical Properties and Storage

A comprehensive understanding of the chemical properties of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone is essential for its effective use in experiments.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₃NO₄ | PubChem |

| Molecular Weight | 327.46 g/mol | Sigma-Aldrich |

| Appearance | White to off-white powder | Chemodex |

| Purity | ≥96% (HPLC) | Sigma-Aldrich |

| Storage (Solid) | -20°C for long-term storage (stable for at least 2 years) | Chemodex, Cayman Chemical |

| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | GlpBio |

Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for obtaining reproducible experimental results. Due to the hydrophobic nature of N-acyl homoserine lactones, organic solvents are required for initial dissolution.

Recommended Solvents and Solubility

| Solvent | Recommended Use | Notes |

| Dimethyl Sulfoxide (DMSO) | Primary solvent for high-concentration stock solutions. | For other AHLs, solubilities of approximately 30 mg/mL have been reported.[2][3] |

| Dimethylformamide (DMF) | Alternative primary solvent for high-concentration stock solutions. | Similar solubility to DMSO is expected. |

| Ethyl Acetate (acidified) | Used for extraction from bacterial cultures, can be used for initial solubilization before evaporation and re-dissolving in a primary solvent. | Acidification with 0.01-0.1% acetic or formic acid can improve stability during extraction. |

| Chloroform | Can be used for solubilization. | Use with caution due to volatility and toxicity. |

| Aqueous Buffers (e.g., PBS) | Not recommended for initial stock solution preparation due to low solubility. | Working solutions can be prepared by diluting the organic stock solution into aqueous buffers immediately before use. |

Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

-

N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes

Procedure:

-

Calculate the required mass:

-

Molecular Weight (MW) = 327.46 g/mol

-

Desired Concentration = 10 mM = 0.010 mol/L

-

Desired Volume = 1 mL = 0.001 L

-

Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (mg) = 0.010 mol/L x 0.001 L x 327.46 g/mol x 1000 mg/g = 3.2746 mg

-

-

Weigh the compound: Carefully weigh approximately 3.27 mg of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Add solvent: Add 1 mL of anhydrous DMSO to the tube.

-

Dissolve the compound: Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.

-

Aliquot and store: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Experimental Protocols

Biofilm Inhibition Assay using Crystal Violet Staining

This protocol describes a common method to assess the effect of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone on bacterial biofilm formation.

Materials:

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

-

Appropriate liquid growth medium (e.g., Luria-Bertani broth)

-

96-well flat-bottom microtiter plates

-

N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Microplate reader

Procedure:

-

Prepare bacterial inoculum: Grow the bacterial strain overnight in the appropriate liquid medium. Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium.

-

Prepare test concentrations: Prepare serial dilutions of the N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone stock solution in the growth medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

-

Inoculate the microtiter plate: Add 100 µL of the bacterial inoculum to each well of a 96-well plate. Then, add 100 µL of the prepared test concentrations of the compound, vehicle control, or no-treatment control to the respective wells.

-

Incubate: Cover the plate and incubate statically at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

-

Wash: Carefully discard the planktonic cell culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.

-

Stain with Crystal Violet: Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Wash again: Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Solubilize the stain: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

-

Measure absorbance: Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

-

Analyze data: The absorbance is proportional to the amount of biofilm formed. Compare the absorbance of the treated wells to the control wells to determine the percentage of biofilm inhibition.

Visualizations

Quorum Sensing Signaling Pathway

The following diagram illustrates the general mechanism of LuxI/LuxR-type quorum sensing, which is relevant to the action of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone.

Caption: LuxI/LuxR-type quorum sensing signaling pathway.

Experimental Workflow for Stock Solution Preparation and Use

This diagram outlines the key steps from receiving the compound to its use in a biological assay.

References

Commercial Sources and Applications of High-Purity N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone: A Guide for Researchers

For researchers, scientists, and drug development professionals, N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone is a crucial signaling molecule in the study of bacterial communication, particularly in the context of quorum sensing (QS) in Gram-negative bacteria. This document provides a comprehensive overview of commercial sources for the high-purity compound, along with detailed application notes and protocols for its use in key assays relevant to anti-virulence and drug development strategies.

Commercial Availability